molecular formula C22H17Cl2NO2 B12894807 3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole CAS No. 89249-68-3

3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole

Cat. No.: B12894807
CAS No.: 89249-68-3
M. Wt: 398.3 g/mol
InChI Key: FUSHCGRKKTWJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole typically involves the reaction of benzhydryl chloride with 2,4-dichlorophenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydroxylamine to form the final product, this compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydro-1,2-oxazole
  • 3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydro-1,2-oxazole

Uniqueness

3-Benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydroisoxazole is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

89249-68-3

Molecular Formula

C22H17Cl2NO2

Molecular Weight

398.3 g/mol

IUPAC Name

3-benzhydryl-5-(2,4-dichlorophenoxy)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C22H17Cl2NO2/c23-17-11-12-20(18(24)13-17)26-21-14-19(25-27-21)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21-22H,14H2

InChI Key

FUSHCGRKKTWJFX-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.